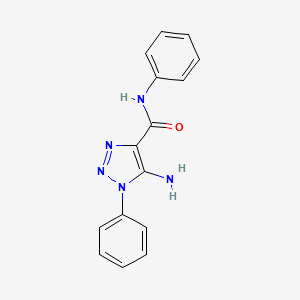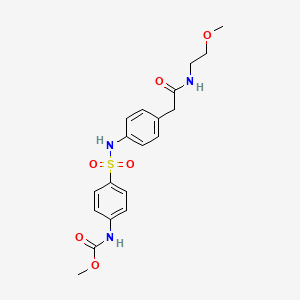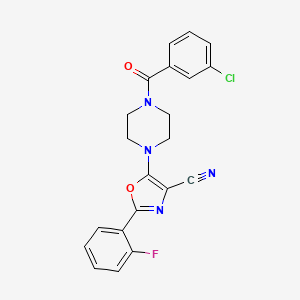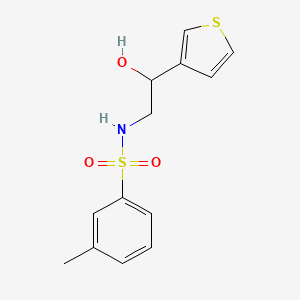![molecular formula C21H22N2O2 B2501979 1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 1207048-11-0](/img/structure/B2501979.png)
1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry. They are commonly found in commercially available compounds and bioactive molecules, including many drugs. The piperazine ring is often not fused to another ring and is typically unsubstituted on its carbon atoms . The compound "1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine" is a complex molecule that likely exhibits interesting chemical and biological properties due to its structural features, such as the presence of a piperazine core, a sulfonyl group, and a trifluoromethyl group.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through a modular synthetic approach, where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are converted into piperazines and related scaffolds . This method allows for variation in ring size, substitution, and configuration, targeting lead-like chemical space. Additionally, (piperazin-1-yl-phenyl)-arylsulfonamides, which are structurally related to the compound , have been synthesized and identified to show high affinities for serotonin receptors, indicating the potential for psychoactive properties .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 4-phenyl-piperazine-1-sulfonamide has been characterized, revealing a monoclinic system with layers of polar regions enclosing a sulfonamide function linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . Similarly, 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, another related compound, crystallizes in the orthorhombic crystal class, with the piperazine ring adopting a chair conformation and the sulfonyl moiety in a distorted tetrahedral configuration .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazides) have been prepared for testing against schistosomiasis, indicating the potential for antiparasitic activity . Additionally, substituted piperazines have been synthesized as ligands for melanocortin receptors, with some showing selectivity for MC4R, suggesting their use in modulating metabolic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the title molecule "Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate" displays a chair-shaped piperazine ring and a planar triazole ring, with weak intermolecular C—H⋯O hydrogen bonding present in the crystal structure . Furthermore, novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, with some compounds exhibiting significant activity against bacterial and fungal strains .
科学的研究の応用
Antibacterial Activities
Research on piperazine derivatives, such as the synthesis and evaluation of antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives, has shown promise in developing new antibacterial agents. These compounds have demonstrated varying levels of effectiveness against specific bacterial strains, suggesting potential utility in combating bacterial infections (Wu Qi, 2014).
Anticancer Evaluation
Compounds with a piperazine substituent have shown significant anticancer activity across a variety of cancer cell lines, including those from lungs, kidneys, CNS, ovaries, prostate, and breast cancer. This indicates the potential of piperazine derivatives in the development of new anticancer therapies (Kostyantyn Turov, 2020).
Ligands for Receptors
Piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" have been synthesized and characterized, showing activity across melanocortin MC(1,3-5) receptors. This research suggests applications in developing treatments for conditions modulated by these receptors, such as obesity and related metabolic disorders (F. Mutulis et al., 2004).
Antiproliferative Agents
The design and synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have revealed moderate to good antiproliferative activity against various cancer cell lines. This highlights the potential of such compounds in cancer research and therapy development (Dongjun Fu et al., 2017).
特性
IUPAC Name |
methyl 8-methyl-4-(4-propan-2-ylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-8-10-16(11-9-15)22-18-12-19(21(24)25-4)23-20-14(3)6-5-7-17(18)20/h5-13H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVIELULKHGWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)



![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)


![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)
![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)
![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)
